2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide
Overview
Description
The compound 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a chemical entity with potential applications across various fields. This compound's structure incorporates a pyridinone core, a cyano group, and a methoxymethyl substituent, contributing to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
Formation of the pyridinone ring through a condensation reaction.
Introduction of the cyano group via nucleophilic substitution.
Alkylation of the nitrogen atom in the pyridinone ring with a methoxymethyl halide.
Acetylation of the aromatic amine group to incorporate the acetamide functionality.
Industrial Production Methods
On an industrial scale, the synthesis would be optimized to ensure high yield and purity, often involving batch or continuous flow reactors. Reactions are conducted under controlled temperature and pressure, using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Possible oxidation of the methoxymethyl group to form corresponding aldehyde or acid derivatives.
Reduction: Reduction of the cyano group to amine or amide functionalities.
Substitution: Electrophilic or nucleophilic substitutions at the aromatic ring or pyridinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halides, acids, or bases depending on the desired reaction type.
Major Products Formed
Depending on the reaction conditions, major products include substituted pyridinone derivatives, acetamide variants, and amino-substituted compounds.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules and in studying reaction mechanisms.
Biology: Potential as a lead compound in drug discovery, targeting specific enzymes or receptors.
Medicine: Investigation as a therapeutic agent for conditions where its molecular structure offers benefits.
Industry: Used in material science for developing novel materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets, potentially inhibiting or activating specific pathways. For example:
Binding to enzyme active sites, altering their activity.
Modulating receptor functions in cellular signaling pathways.
Comparison with Similar Compounds
When compared to other pyridinone derivatives, 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide is unique due to:
The presence of the methoxymethyl group, which impacts its solubility and reactivity.
Its cyano group, which can undergo further transformations.
Similar Compounds
2-oxopyridin-1(2H)-yl derivatives with different substituents.
Compounds with cyano and amide functionalities.
Methoxymethyl-substituted aromatic compounds.
This compound truly stands out in its class, offering a myriad of possibilities for scientific exploration and practical applications
Properties
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-5-4-6-15(7-12)20-17(22)10-21-13(2)8-14(11-24-3)16(9-19)18(21)23/h4-8H,10-11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZQTYWSMSBEGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)COC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.